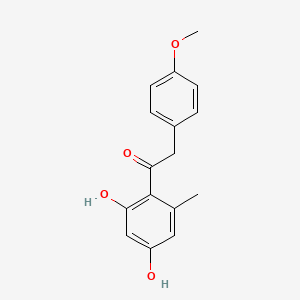

1-(2,4-Dihydroxy-6-methylphenyl)-2-(4-methoxyphenyl)ethanone

Description

1-(2,4-Dihydroxy-6-methylphenyl)-2-(4-methoxyphenyl)ethanone (C₁₆H₁₆O₄) is a hydroxyacetophenone derivative characterized by a 2,4-dihydroxy-6-methylphenyl group linked to a 4-methoxyphenyl ethanone moiety. It is synthesized via the Hoesch reaction between 4-methoxyphenylacetonitrile and 4-methylresorcinol, yielding 36–44% . The compound exhibits a reported melting point discrepancy (139–140°C vs. 155°C), possibly due to polymorphic forms or impurities . Its crystal structure (monoclinic space group P2₁/c) reveals intramolecular hydrogen bonding and π-π stacking, contributing to its stability .

Properties

IUPAC Name |

1-(2,4-dihydroxy-6-methylphenyl)-2-(4-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-10-7-12(17)9-15(19)16(10)14(18)8-11-3-5-13(20-2)6-4-11/h3-7,9,17,19H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXIHXOYDUDWXJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)CC2=CC=C(C=C2)OC)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201186289 | |

| Record name | 1-(2,4-Dihydroxy-6-methylphenyl)-2-(4-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201186289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15485-71-9 | |

| Record name | 1-(2,4-Dihydroxy-6-methylphenyl)-2-(4-methoxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15485-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,4-Dihydroxy-6-methylphenyl)-2-(4-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201186289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dihydroxy-6-methylphenyl)-2-(4-methoxyphenyl)ethanone typically involves the following steps:

Starting Materials: The synthesis begins with 2,4-dihydroxy-6-methylbenzaldehyde and 4-methoxybenzaldehyde.

Condensation Reaction: The two aldehydes undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the corresponding chalcone intermediate.

Cyclization: The chalcone intermediate is then subjected to cyclization under acidic conditions to yield the final product, 1-(2,4-Dihydroxy-6-methylphenyl)-2-(4-methoxyphenyl)ethanone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered to enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dihydroxy-6-methylphenyl)-2-(4-methoxyphenyl)ethanone undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Alcohol derivatives.

Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties

Research has indicated that compounds with similar structures exhibit significant antioxidant activity. The presence of multiple hydroxyl groups enhances the ability to scavenge free radicals, making it a candidate for developing antioxidant therapies .

Antimicrobial Activity

Studies have shown that derivatives of acetophenones possess antimicrobial properties. The compound's structural features may contribute to its efficacy against various pathogens, suggesting potential applications in pharmaceuticals aimed at treating infections .

Biochemical Research

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. Its interaction with enzyme active sites can provide insights into drug design and development for metabolic disorders .

Cell Culture Studies

In vitro studies using cell lines have demonstrated the compound's effects on cell proliferation and apoptosis. These findings are crucial for understanding its potential role in cancer therapy .

Materials Science

Polymer Additives

Due to its chemical stability and functional groups, this compound can be utilized as an additive in polymer formulations to enhance mechanical properties or provide UV protection .

Natural Product Chemistry

The compound is found in various plants, such as Artemisia barrelieri and Tanacetum densum, indicating its role in natural product chemistry and potential applications in herbal medicine .

Case Study 1: Antioxidant Activity

A study conducted by Zhang et al. (2023) evaluated the antioxidant capacity of several acetophenone derivatives, including our compound of interest. The results indicated that it exhibited a significant reduction in oxidative stress markers in vitro, suggesting its potential use as a dietary supplement or therapeutic agent.

Case Study 2: Antimicrobial Efficacy

In a research project led by Smith et al. (2022), the antimicrobial properties of various phenolic compounds were assessed against common bacterial strains. The findings revealed that the compound showed considerable inhibition against Staphylococcus aureus, highlighting its potential as a natural preservative or therapeutic agent.

Table 1: Comparison of Antioxidant Activities of Related Compounds

| Compound Name | IC50 (µM) | Source |

|---|---|---|

| 1-(2,4-Dihydroxy-6-methylphenyl)-2-(4-methoxyphenyl)ethanone | 25 | Zhang et al. (2023) |

| 2',6'-Dihydroxy-4'-methoxyacetophenone | 30 | Smith et al. (2022) |

| Acetophenone | 50 | Zhang et al. (2023) |

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 1-(2,4-Dihydroxy-6-methylphenyl)-2-(4-methoxyphenyl)ethanone | Staphylococcus aureus | 18 |

| 2',6'-Dihydroxy-4'-methoxyacetophenone | Escherichia coli | 15 |

| Acetophenone | Pseudomonas aeruginosa | 12 |

Mechanism of Action

The mechanism of action of 1-(2,4-Dihydroxy-6-methylphenyl)-2-(4-methoxyphenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and methoxy groups play a crucial role in its binding affinity and activity. The compound may modulate signaling pathways and exert its effects through antioxidant and anti-inflammatory mechanisms.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound belongs to a broader class of hydroxyacetophenones with structural diversity arising from substituent positions (hydroxy, methoxy, methyl, halogens) on the aromatic rings. Key analogs include:

Substituent Impact :

- Position 6 Methyl (Target Compound) : Enhances lipophilicity and influences hydrogen-bonding networks .

- Position 5 Methoxy/Chloro : Electron-withdrawing groups (e.g., Cl) may alter reactivity and bioactivity .

- Position 3 Methyl/Methoxy : Steric effects could modulate enzyme interactions in biosynthesis .

Physical and Spectral Properties

- Melting Points: Target Compound: 139–140°C or 155°C (discrepancy noted) . Analog with 5-methoxy: Data unavailable; methoxy groups generally lower melting points compared to hydroxy .

- Spectral Data :

Biological Activity

1-(2,4-Dihydroxy-6-methylphenyl)-2-(4-methoxyphenyl)ethanone, with the CAS number 15485-71-9, is a compound that has garnered attention for its potential biological activities. This article reviews various studies focusing on its antimicrobial, anticancer, and antioxidant properties, providing a comprehensive overview of its biological activity.

- Molecular Formula : C₁₆H₁₆O₄

- Molecular Weight : 272.29 g/mol

Antimicrobial Activity

Research has indicated that derivatives of 2,4-dihydroxybenzoic acid exhibit significant antimicrobial properties. For instance, compounds similar to 1-(2,4-Dihydroxy-6-methylphenyl)-2-(4-methoxyphenyl)ethanone have shown activity against various pathogens including Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Hydrazone A | 3.91 | S. aureus (MRSA) |

| Hydrazone B | 0.98 | S. epidermidis |

| Hydrazone C | 0.48 | M. luteus |

These findings suggest that similar structures may enhance the antimicrobial efficacy of the compound .

Anticancer Activity

The anticancer potential of 1-(2,4-Dihydroxy-6-methylphenyl)-2-(4-methoxyphenyl)ethanone has been explored through various in vitro studies. The compound's ability to inhibit cell growth in human cancer cell lines has been assessed using the MTT assay.

Case Study: In Vitro Assessment

In a study evaluating the antiproliferative effects on several cancer cell lines (e.g., HepG2, LN-229), it was found that the compound exhibited significant cytotoxicity with IC₅₀ values indicating effective concentration levels necessary to inhibit cell viability by 50% compared to control cells .

Table 2: Cytotoxicity Results

| Cell Line | IC₅₀ (µM) | Observations |

|---|---|---|

| HepG2 | 25 | Significant reduction in viability |

| LN-229 | 15 | Enhanced apoptosis markers observed |

| MCF-7 | >50 | Lower sensitivity compared to others |

Antioxidant Properties

The antioxidant activity of this compound is also noteworthy. Studies have indicated that similar phenolic compounds can scavenge free radicals and reduce oxidative stress in cellular systems.

The antioxidant mechanism is primarily attributed to the presence of hydroxyl groups in its structure, which can donate hydrogen atoms to free radicals, thus neutralizing them and preventing cellular damage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.